molecular formula C24H18FNO4 B11579625 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11579625
M. Wt: 403.4 g/mol
InChI Key: IOBOVNLQHWPEQL-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound with a molecular formula of C24H17FNO4 This compound is characterized by the presence of a fluorobenzoyl group, a benzofuran ring, and a methylphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent. The fluorobenzoyl group is then introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

The final step involves the coupling of the fluorobenzoyl-substituted benzofuran with 3-methylphenoxyacetic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for diverse research applications.

Properties

Molecular Formula

C24H18FNO4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C24H18FNO4/c1-15-5-4-6-18(13-15)29-14-21(27)26-22-19-7-2-3-8-20(19)30-24(22)23(28)16-9-11-17(25)12-10-16/h2-13H,14H2,1H3,(H,26,27)

InChI Key

IOBOVNLQHWPEQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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